
O-Desmethyl galanthamine b-D-glucuronide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
O-Desmethyl galanthamine b-D-glucuronide is a major metabolite of galanthamine, a compound known for its use in the treatment of Alzheimer’s disease. The molecular formula of this compound is C22H27NO9, and it has a molecular weight of 449.45 g/mol . This compound is primarily used for research purposes and is not intended for diagnostic or therapeutic use .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of O-Desmethyl galanthamine b-D-glucuronide typically involves the glucuronidation of O-Desmethyl galanthamine. This process can be carried out using various glucuronidation agents under specific reaction conditions. The detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production methods for this compound are not widely documented in public literature. it is generally produced in specialized chemical manufacturing facilities that adhere to strict quality control and safety standards .
化学反応の分析
Types of Reactions
O-Desmethyl galanthamine b-D-glucuronide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The specific conditions, such as temperature and pH, depend on the desired reaction and the reagents used .
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
科学的研究の応用
Pharmacokinetics and Metabolism
O-Desmethyl galanthamine β-D-glucuronide is formed through the metabolic process involving the enzyme UDP-glucuronosyltransferase, which conjugates glucuronic acid to various substrates. Understanding its pharmacokinetics is crucial for evaluating its therapeutic potential.
Key Pharmacokinetic Properties:
- Absorption and Bioavailability: O-desmethyl galanthamine β-D-glucuronide exhibits high oral bioavailability due to its solubility and stability in gastrointestinal conditions.
- Metabolism: The primary metabolic pathway involves glucuronidation, which enhances the solubility of the compound, facilitating renal excretion. Studies indicate that approximately 14-24% of administered galantamine can be converted into this glucuronide form in extensive metabolizers of CYP2D6 .
- Elimination Half-Life: The elimination half-life of O-desmethyl galanthamine β-D-glucuronide is influenced by factors such as age, liver function, and genetic polymorphisms affecting glucuronidation enzymes.
Therapeutic Implications
O-Desmethyl galanthamine β-D-glucuronide may enhance the therapeutic profile of galantamine in several ways:
- Synergistic Effects: By increasing the duration and intensity of acetylcholine receptor stimulation, this metabolite may improve cognitive outcomes in Alzheimer's patients when administered alongside galantamine .
- Reduced Side Effects: The glucuronidation process may lead to reduced toxicity compared to unmodified galantamine, as it facilitates safer elimination from the body .
Case Studies and Clinical Research
Several studies have investigated the efficacy and safety of O-desmethyl galanthamine β-D-glucuronide in clinical settings:
Study 1: Efficacy in Mild Cognitive Impairment
A randomized controlled trial assessed the impact of galantamine on subjects with mild cognitive impairment (MCI). The study found that while O-desmethyl galanthamine β-D-glucuronide did not significantly influence conversion rates to dementia, it was associated with improved cognitive scores in certain assessments .
Study 2: Pharmacokinetic Analysis
In a pharmacokinetic study involving healthy volunteers, researchers measured plasma concentrations of O-desmethyl galanthamine β-D-glucuronide following administration of galantamine. Results indicated that peak concentrations occurred approximately one hour post-dose, with significant inter-individual variability observed due to genetic factors affecting glucuronidation pathways .
Summary Table of Findings
Study | Population | Intervention | Key Findings |
---|---|---|---|
Study 1 | Subjects with MCI | Galantamine (16-24 mg/day) | No significant conversion to dementia; improved cognitive scores in some assessments |
Study 2 | Healthy Volunteers | Galantamine administration | Peak plasma concentrations reached at 1 hour; variability due to genetic factors |
作用機序
The mechanism of action of O-Desmethyl galanthamine b-D-glucuronide is closely related to that of galanthamine. Galanthamine is a cholinesterase inhibitor that increases acetylcholine levels in the brain by inhibiting the enzyme acetylcholinesterase . This compound, being a metabolite, may also exhibit similar inhibitory effects on acetylcholinesterase, although its exact mechanism and potency may differ .
類似化合物との比較
Similar Compounds
Some compounds similar to O-Desmethyl galanthamine b-D-glucuronide include:
Galanthamine: The parent compound, used in the treatment of Alzheimer’s disease.
O-Desmethyl galanthamine: A precursor in the synthesis of this compound.
Other glucuronides: Various glucuronide conjugates of different alkaloids
Uniqueness
This compound is unique due to its specific glucuronidation, which affects its solubility, stability, and biological activity. This makes it a valuable compound for studying the pharmacokinetics and metabolism of galanthamine .
生物活性
O-Desmethyl galanthamine β-D-glucuronide is a significant metabolite of galanthamine, a drug primarily used for the treatment of Alzheimer's disease. This compound plays a crucial role in understanding the pharmacokinetics and biological activities associated with galanthamine. This article provides a detailed overview of its biological activity, mechanisms, and implications in therapeutic contexts, supported by research findings and data tables.
O-Desmethyl galanthamine β-D-glucuronide operates primarily through the cholinergic system. The compound enhances the concentration of acetylcholine (ACh) in the synaptic cleft by inhibiting acetylcholinesterase (AChE), leading to improved cholinergic neurotransmission. This mechanism is critical for cognitive functions, particularly in conditions like Alzheimer’s disease.
Key Mechanisms:
- Acetylcholinesterase Inhibition : Increases ACh levels, enhancing cholinergic signaling.
- Allosteric Modulation : Acts on nicotinic receptors, further supporting neurotransmission.
Pharmacokinetics
The pharmacokinetics of O-desmethyl galanthamine β-D-glucuronide are characterized by its metabolism and clearance. Approximately 20–25% of the drug is cleared renally in healthy individuals. The compound undergoes extensive hepatic metabolism, primarily through cytochrome P450 enzymes CYP2D6 and CYP3A4, leading to its glucuronidation.
Pharmacokinetic Parameters:
Parameter | Value |
---|---|
Oral Bioavailability | 90-100% |
Tmax (Time to Maximum Concentration) | ~1 hour |
Volume of Distribution | 175 L |
Plasma Protein Binding | ~18% |
Renal Clearance | 20-25% of total clearance |
Biological Activity
Research indicates that O-desmethyl galanthamine β-D-glucuronide exhibits various biological activities that contribute to its therapeutic potential:
- Neuroprotective Effects : Studies suggest that this metabolite may help protect neurons from oxidative stress and apoptosis, which are significant factors in neurodegenerative diseases.
- Cognitive Enhancement : By increasing ACh levels, it may improve memory and learning capabilities in patients with cognitive impairments.
- Potential Anti-inflammatory Properties : Emerging research indicates that it may modulate inflammatory responses, although this area requires further investigation.
Case Studies and Research Findings
Several studies have explored the effects and applications of O-desmethyl galanthamine β-D-glucuronide:
- Study on Alzheimer’s Disease : A clinical trial demonstrated that patients receiving galanthamine showed significant improvements in cognitive function compared to placebo groups. The role of O-desmethyl galanthamine β-D-glucuronide as a metabolite was highlighted in pharmacokinetic assessments .
- Metabolism Study : Research focused on the metabolic pathways revealed that O-desmethyl galanthamine β-D-glucuronide accounts for a notable fraction of the drug's total plasma concentration after administration, emphasizing its relevance in therapeutic monitoring .
特性
CAS番号 |
464189-54-6 |
---|---|
分子式 |
C22H27NO9 |
分子量 |
449.4 g/mol |
IUPAC名 |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(1S,12S,14R)-14-hydroxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-9-yl]oxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C22H27NO9/c1-23-7-6-22-5-4-11(24)8-13(22)31-18-12(3-2-10(9-23)14(18)22)30-21-17(27)15(25)16(26)19(32-21)20(28)29/h2-5,11,13,15-17,19,21,24-27H,6-9H2,1H3,(H,28,29)/t11-,13-,15-,16-,17+,19-,21+,22-/m0/s1 |
InChIキー |
XDVUICJRQISSRL-KTEHNTIYSA-N |
SMILES |
CN1CCC23C=CC(CC2OC4=C(C=CC(=C34)C1)O)OC5C(C(C(C(O5)C(=O)O)O)O)O |
異性体SMILES |
CN1CC[C@@]23C=C[C@@H](C[C@@H]2OC4=C(C=CC(=C34)C1)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)O |
正規SMILES |
CN1CCC23C=CC(CC2OC4=C(C=CC(=C34)C1)OC5C(C(C(C(O5)C(=O)O)O)O)O)O |
同義語 |
(4aS,6R,8aS)-4a,5,9,10,11,12-Hexahydro-6-hydroxy-11-methyl-6H-benzofuro[3a,3,2-ef][2]benzazepin-3-yl β-D-Glucopyranosiduronic Acid; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。